Neryl propionate
Description
Definition and Structural Classification within Terpenoid Chemistry
Neryl propionate (B1217596) is chemically defined as the ester of nerol (B1678202) and propionic acid. nmppdb.com.ng Its systematic IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate. nih.gov The compound is recognized for its characteristic fruity and floral aroma. sigmaaldrich.comparchem.com
Within the systematic classification of organic compounds, neryl propionate is categorized as a monoterpenoid. hmdb.ca Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. This compound is specifically an acyclic monoterpenoid, meaning its carbon skeleton does not form a ring structure. hmdb.ca
Furthermore, it is classified as a fatty alcohol ester. hmdb.cafoodb.ca This classification arises from its structure, which is formed through the esterification of a fatty alcohol (nerol) with a carboxylic acid (propionic acid). scentree.co This dual classification highlights its biochemical origin from the terpene pathway and its chemical nature as an ester.
The structure of this compound includes a double bond at the second carbon position (C2-C3), which gives rise to geometric isomerism. This compound is the (Z)-isomer, also referred to as the cis-isomer. This is a critical structural feature that distinguishes it from its (E)-isomer, or trans-isomer, known as geranyl propionate. scentree.co
The spatial arrangement of the substituents around this double bond significantly influences the molecule's physical and sensory properties. While both this compound and geranyl propionate share the same molecular formula, C₁₃H₂₂O₂, their olfactory characteristics differ; this compound is often described as having a greener and more jam-like scent compared to its isomer. scentree.co Another related compound is the constitutional isomer Lyral®, which has a different connectivity of atoms but shares the same molecular formula. scentree.co
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂O₂ nih.gov |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate nih.gov |
| Molecular Weight | 210.31 g/mol nih.gov |
| CAS Number | 105-91-9 nih.gov |
| Appearance | Colorless liquid |
| Isomeric Form | (Z)-isomer scentree.co |
Historical Perspectives and Evolution of Research on this compound
Historically, research and application of this compound have been predominantly linked to the flavor and fragrance industries. It was identified as a component of various natural extracts and valued for its pleasant scent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound for its use as a flavoring agent in 1997. nih.gov Early toxicological studies, such as one published in Food and Cosmetics Toxicology in 1976, provided foundational data for its use. thegoodscentscompany.com For many years, its primary role was as a fragrance ingredient in perfumes, cosmetics, and a flavoring substance in food products. chemicalbull.comthegoodscentscompany.com
The evolution of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled more precise identification and quantification of this compound in complex natural mixtures, such as the essential oil of Corsican Helichrysum italicum. nih.gov This has paved the way for more detailed investigations into its specific biological roles.
Current Research Landscape and Future Trajectories for this compound Studies
The current research landscape for this compound has expanded significantly beyond its traditional applications. Scientists are now exploring its role in chemical ecology and its potential therapeutic properties.
Detailed research findings include:
Pheromonal Communication: Studies on the European house dust mite, Dermatophagoides pteronyssinus, have identified this compound as a male-produced aggregation pheromone. It was found to be attractive to both male and female mites, as well as to the tritonymph stage. This discovery opens potential avenues for developing new strategies for mite detection and control.
Antifungal Activity: Research has indicated that this compound possesses antifungal properties. It has shown efficacy against Candida albicans and Aspergillus niger, suggesting its potential as a lead compound for the development of new antifungal agents.
Skin Biology: In studies of Helichrysum italicum essential oil, where this compound is a notable component, research has investigated its effects on skin barrier function. nih.gov Transcriptomic analysis revealed that this compound, in a manner similar to the whole essential oil, regulates genes involved in keratinocyte differentiation and ceramide synthesis, which are crucial for maintaining the skin's protective barrier. nih.gov
Neurological Effects: As a volatile organic compound found in various medicinal plants, there is emerging interest in the potential anti-depressant effects of compounds like this compound. Volatile oils can cross the blood-brain barrier and may offer new therapeutic pathways for depressive disorders.
Future research is likely to focus on elucidating the specific mechanisms behind these observed biological activities. Trajectories for future studies include the synthesis of analogues to optimize antifungal efficacy, field studies to validate the use of this compound in pest management, and further clinical research to understand its effects on skin health and its potential applications in cosmetics and dermatology. nih.gov The continued exploration of its role in plant-insect interactions and its potential as a bioactive molecule for human health applications defines the forward path for this compound research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHQEILESTMQU-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(/C)\CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883167 | |
| Record name | Neryl propionate | |
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Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid/ether, fruity, jasmine, rose odour | |
| Record name | Neryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
233.00 °C. @ 760.00 mm Hg | |
| Record name | Neryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, very slightly soluble in water; soluble in alcohol, 1 ml in 15 ml 70% alcohol (in ethanol) | |
| Record name | Neryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Neryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.89-0.91 (d20/4) | |
| Record name | Neryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-91-9 | |
| Record name | Neryl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Neryl propionate | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2Z)- | |
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| Record name | Neryl propionate | |
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| Record name | Neryl propionate | |
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| Record name | NERYL PROPIONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS39QE02Z | |
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| Record name | Neryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Abundance and Ecological Significance in Biological Systems
Occurrence and Distribution in Plant Essential Oils
Neryl propionate (B1217596) is a notable constituent of the essential oils of several aromatic plants, contributing to their characteristic scents. Its presence has been identified and quantified in various botanical sources, with a particularly high prevalence in the essential oils of Helichrysum italicum.
Prevalence in Helichrysum italicum Essential Oils (Immortelle)
Helichrysum italicum, commonly known as immortelle or everlasting, is a plant renowned for its aromatic essential oil, which is rich in neryl propionate. nih.govmdpi.comresearchgate.net The concentration of this ester can vary significantly, influenced by a range of factors including the geographical origin, the specific subspecies, and the part of the plant used for extraction.
The chemical composition of Helichrysum italicum essential oil exhibits significant variation, leading to the classification of different chemotypes based on the dominant chemical constituents. mdpi.com this compound is a key marker in some of these chemotypes, particularly those originating from Corsica and Sardinia. mdpi.comtinkturenpresse.deencyclopedia.pub
Research has demonstrated that the geographical location and environmental conditions have a profound impact on the this compound content. For instance, essential oils from Corsican Helichrysum italicum are often characterized by high levels of neryl acetate (B1210297) and this compound. mdpi.comtinkturenpresse.deresearchgate.net Studies have reported this compound concentrations ranging from 3.4% to 5.9% in Corsican oils. tinkturenpresse.de In contrast, oils from other regions like Tuscany may be dominated by other compounds such as α-pinene and sesquiterpene hydrocarbons. tinkturenpresse.deresearchgate.net
A study on Helichrysum italicum from the Tuscan Archipelago Islands found this compound content to be as high as 16.4%. researchgate.net Furthermore, research on natural immortelle populations along the eastern Adriatic coast revealed that this compound was one of the nine essential oil compounds that showed significant differences among populations, suggesting genetic adaptation to the local environment. nih.gov This biogeographical influence highlights the complex interplay between genetics and environment in determining the chemical profile of the plant.
This compound frequently co-occurs with other structurally related compounds in Helichrysum italicum essential oil, most notably neryl acetate and nerol (B1678202). nih.govmdpi.comresearchgate.netresearchgate.nettypology.commiraclebotanicals.com The ratios of these compounds can vary, providing a chemical signature for oils from different origins or chemotypes.
For example, a study of Helichrysum italicum ssp. microphyllum from Sardinia identified a chemotype rich in nerol (9-20%), neryl acetate (16-26%), and this compound (9-14%). tinkturenpresse.de Another analysis of Corsican Helichrysum italicum essential oil reported a composition of 38.84% neryl acetate and 5.11% this compound. miraclebotanicals.com In some instances, the concentration of this compound can be quite significant, with one study reporting a level of 14.1% in the essential oil from the stems and leaves harvested in June. mdpi.com The interplay between these related esters and their precursor alcohol, nerol, is a key aspect of the biosynthesis of volatile compounds in Helichrysum italicum.
| Source/Region | This compound (%) | Neryl Acetate (%) | Nerol (%) | Reference |
|---|---|---|---|---|
| Corsica | 5.11 | 38.84 | - | miraclebotanicals.com |
| Corsica | 3.4-5.9 | 33.7-38.9 | - | tinkturenpresse.de |
| Sardinia (ssp. microphyllum) | 9-14 | 16-26 | 9-20 | tinkturenpresse.de |
| Stems and Leaves (June Harvest) | 14.1 | 26.6 | - | mdpi.com |
| Tuscan Archipelago Islands | up to 16.4 | up to 44.5 | up to 7.6 | researchgate.net |
Identification in Other Botanical Sources
While Helichrysum italicum is a primary source, this compound has also been identified in the essential oils of other plants.
In a study of Coleus zeylanicus (Iruveli), a medicinal aromatic herb from the Lamiaceae family, this compound was identified as one of the volatile components, albeit at a lower concentration of 0.84%. rjpbcs.com
The essential oil of Boesenbergia rotunda (Fingerroot), a plant in the ginger family (Zingiberaceae), is also reported to contain this compound among its various chemical constituents. nih.govsemanticscholar.org
Function in Invertebrate Chemical Communication and Signaling
This compound also plays a vital role in the chemical communication systems of certain invertebrates, particularly mites.
In the European house dust mite, Dermatophagoides pteronyssinus, this compound has been identified as a component of the aggregation pheromone. researchgate.net Headspace analysis revealed that while both sexes release compounds like nerol and neryl formate (B1220265), only males release this compound. researchgate.net Olfactometer experiments have shown that this compound is attractive to both male and female mites, as well as to tritonymphs, indicating its function in bringing individuals together. researchgate.net This suggests that it plays a crucial role in the social behavior and population dynamics of this species. The ability of mites to be attracted to this compound over significant distances highlights its potential for use in monitoring and control strategies for this common allergen-producing mite. researchgate.net
Behavioral Responses to this compound in Olfactometer Bioassays
The function of this compound as an attractant has been confirmed through behavioral experiments using olfactometers. In these bioassays, this compound demonstrated a clear attractive effect on multiple life stages of Dermatophagoides pteronyssinus. nih.govmdpi.com Both adult males and females, along with tritonymphs, were significantly drawn to the scent of this compound. nih.govresearchgate.netmdpi.com
Further studies using long-range olfactometers were conducted to assess the potential for using this pheromone in mite control strategies. nih.govresearchgate.net These experiments revealed that this compound is capable of attracting mites over distances of at least 50 cm. nih.govbocsci.comresearchgate.net This finding underscores the potency of this compound as a long-range chemical signal that guides mites toward a source, facilitating aggregation. nih.gov
Table 1: Behavioral Response of Dermatophagoides pteronyssinus to this compound in Olfactometer Bioassays
| Life Stage | Response to this compound | Source |
| Male | Attraction | nih.govmdpi.com |
| Female | Attraction | nih.govmdpi.com |
| Tritonymph | Attraction | nih.govmdpi.com |
Comparative Analysis of this compound with Other Mite-Released Volatiles
Headspace analysis of Dermatophagoides pteronyssinus has identified several volatile organic compounds in addition to this compound. researchgate.netmdpi.com A comparative analysis of these chemicals reveals a complex pheromonal communication system with distinct roles for different compounds.
Unlike the male-specific this compound, compounds such as nerol, neryl formate, pentadecane (B166386), (6Z,9Z)-6,9-heptadecadiene, and (Z)-8-heptadecene are released by both sexes of the mite. researchgate.netmdpi.com Among these, pentadecane also functions as an aggregation pheromone, attracting males, females, and tritonymphs, similar to this compound. nih.govmdpi.com
In contrast, (Z)-8-heptadecene appears to function as a sexual pheromone, as it is attractive only to male mites. nih.govresearchgate.netmdpi.com Neryl formate is another significant compound, identified as a major component of the aggregation pheromone in both Dermatophagoides pteronyssinus and the American house dust mite, Dermatophagoides farinae. cambridge.orgnih.gov However, for some other mite species, neryl formate can act as an alarm pheromone, indicating that its function can be context- and species-dependent. cambridge.orgnih.govresearchgate.net
Table 2: Comparison of Volatile Compounds Released by Dermatophagoides pteronyssinus
| Compound | Released By | Pheromonal Function | Attracts | Source |
| This compound | Males only | Aggregation Pheromone | Males, Females, Tritonymphs | nih.govresearchgate.netmdpi.com |
| Pentadecane | Both sexes | Aggregation Pheromone | Males, Females, Tritonymphs | nih.govresearchgate.netmdpi.com |
| (Z)-8-heptadecene | Both sexes | Sexual Pheromone | Males only | nih.govresearchgate.netmdpi.com |
| Neryl formate | Both sexes | Aggregation Pheromone | Attracts D. pteronyssinus | researchgate.netcambridge.orgnih.gov |
| Nerol | Both sexes | No reaction observed | - | researchgate.netmdpi.com |
| (6Z,9Z)-6,9-heptadecadiene | Both sexes | No reaction observed | - | researchgate.netmdpi.com |
Biosynthesis, Chemical Synthesis, and Biotransformation Strategies
Biosynthetic Pathways Leading to Neryl Propionate (B1217596) in Natural Producers
The natural occurrence of neryl propionate is a result of complex biosynthetic pathways within certain plants, such as Helichrysum italicum. mdpi.com These pathways involve the formation of monoterpene precursors and their subsequent enzymatic esterification.
Elucidation of Precursor Utilization in Monoterpene Ester Biosynthesis (e.g., Neryl Pyrophosphate)
The biosynthesis of all monoterpenes, including the nerol (B1678202) backbone of this compound, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org In plants, these are primarily synthesized through the methyl-D-erythritol 4-phosphate (MEP) pathway located in the plastids. csic.esacademicjournals.org
The key step leading to the C10 monoterpene skeleton is the condensation of IPP and DMAPP. This reaction is catalyzed by prenyl diphosphate synthases. Specifically, the head-to-tail condensation of these two C5 units can result in the formation of either geranyl diphosphate (GPP), the trans-isomer, or its cis-isomer, neryl pyrophosphate (NPP). nih.govimperial.ac.uk NPP serves as the direct precursor to nerol and, consequently, this compound. nih.govresearchgate.net The formation of NPP is catalyzed by neryl pyrophosphate synthase (NPPS), a cis-prenyl diphosphate synthase. nih.govd-nb.info While GPP is the more common precursor for a wide array of monoterpenes, specific NPPS enzymes ensure the availability of the neryl backbone for subsequent reactions. nih.govuchile.cluchile.cl Studies have shown that in some organisms, the production of monoterpenes from NPP can be more efficient than from GPP. d-nb.infonih.gov
| Precursor Molecule | Biosynthetic Pathway | Key Enzyme(s) | Resulting Intermediate |
| Pyruvate (B1213749) and Glyceraldehyde 3-phosphate | Methyl-D-erythritol 4-phosphate (MEP) Pathway | DXS, DXR | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |
| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | Monoterpene Precursor Synthesis | Neryl Pyrophosphate Synthase (NPPS) | Neryl Pyrophosphate (NPP) |
Enzymatic Mechanisms Driving Esterification in Plant Systems
Once nerol is formed from NPP (typically through the action of a phosphatase), the final step in the biosynthesis of this compound is the esterification of the nerol hydroxyl group with a propionyl moiety. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov
AATs utilize an acyl-coenzyme A (acyl-CoA) as the acyl donor. In the case of this compound synthesis, propionyl-CoA is the required acyl donor. The enzyme facilitates the transfer of the propionyl group from propionyl-CoA to the hydroxyl group of nerol, forming this compound and releasing coenzyme A. nih.gov The substrate specificity of these AATs can vary, with some enzymes showing a preference for specific alcohols or acyl-CoAs, which contributes to the diversity of esters found in different plant species. nih.gov For instance, research on AATs from strawberry and banana has demonstrated their ability to utilize various alcohols, including terpene alcohols like nerol and geraniol (B1671447), with different efficiencies. nih.gov
Chemical Synthesis Methodologies for this compound
Chemical synthesis provides a reliable and scalable method for producing this compound for commercial applications. The primary approach involves the direct esterification of nerol.
Esterification Reactions from Nerol Precursors
The most common chemical synthesis of this compound is achieved through the esterification of nerol with a propionylating agent. benchchem.commdpi.comnih.gov This can be accomplished using propionic acid or, more reactively, propionyl chloride. benchchem.commdpi.comnih.gov
When using propionic acid, an acid catalyst such as sulfuric acid is typically required to protonate the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of nerol. benchchem.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product side. rsc.org
Alternatively, using a more reactive acylating agent like propionyl chloride with nerol in the presence of a base like pyridine (B92270) can lead to higher yields. mdpi.comnih.gov The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct. A study reported a 72% yield of this compound from the reaction of nerol and propionyl chloride in pyridine. mdpi.comnih.gov
| Reactants | Catalyst/Reagent | Key Features |
| Nerol and Propionic Acid | Acid catalyst (e.g., Sulfuric Acid) | Reversible reaction, requires water removal to maximize yield. benchchem.com |
| Nerol and Propionyl Chloride | Pyridine | High reactivity, reaction goes to completion. mdpi.comnih.gov |
Optimization of Reaction Parameters for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, catalyst loading, molar ratio of reactants, and reaction time.
For acid-catalyzed esterification, controlling the temperature is important to balance the reaction rate with potential side reactions. benchchem.com Continuous removal of water, for instance through azeotropic distillation or the use of molecular sieves, is a critical factor in achieving high conversion. rsc.org
In syntheses involving more reactive reagents like propionyl chloride, careful control of temperature (e.g., cooling with an ice bath) and slow addition of the reagent can prevent unwanted side reactions and ensure a purer product. mdpi.comnih.gov Purification of the final product is often achieved through column chromatography or distillation to remove unreacted starting materials and byproducts. mdpi.comnih.gov The use of continuous flow reactors is an industrial strategy to enhance reaction efficiency and control over reaction conditions compared to traditional batch processes. benchchem.com
Biocatalytic and Biotechnological Production Approaches
Biocatalysis and biotechnology offer promising "green" alternatives to traditional chemical synthesis for producing this compound, often resulting in products that can be labeled as "natural". scirp.org
These approaches primarily involve the use of enzymes, particularly lipases, to catalyze the esterification or transesterification reaction. eurekaselect.comresearchgate.net Lipases are attractive biocatalysts due to their stability, broad substrate specificity, and ability to function in non-aqueous environments. eurekaselect.com
For example, the enzymatic synthesis of neryl acetate (B1210297), a closely related ester, has been extensively studied using immobilized lipases like Novozym 435 (lipase B from Candida antarctica). scirp.orgscirp.org These studies have optimized parameters such as enzyme loading, substrate molar ratio, and temperature to achieve high conversion rates. scirp.orgscirp.org Similar principles can be applied to the synthesis of this compound. The reaction can be a direct esterification of nerol with propionic acid or a transesterification using a propionate ester like ethyl propionate as the acyl donor. eurekaselect.com
Furthermore, metabolic engineering of microorganisms like Escherichia coli presents a frontier for the de novo biosynthesis of neryl esters. researchgate.net By introducing the necessary biosynthetic genes, such as those for the MEP pathway, an NPPS, and a suitable alcohol acyltransferase, it is possible to engineer strains that can produce this compound from simple carbon sources like glucose. nih.govresearchgate.net One study successfully demonstrated the biosynthesis of neryl acetate in recombinant E. coli by expressing an alcohol acetyltransferase in a nerol-producing strain, achieving a final titer of 11.712 mg/L after optimization. researchgate.net This strategy could be adapted for this compound production by utilizing an acyltransferase with specificity for propionyl-CoA.
| Approach | Key Biocatalyst/Organism | Substrates | Advantages |
| Enzymatic Esterification/Transesterification | Immobilized Lipases (e.g., Novozym 435) | Nerol and propionic acid (or a propionate ester) | "Natural" product label, mild reaction conditions, high selectivity. scirp.orgeurekaselect.com |
| Metabolic Engineering | Recombinant Escherichia coli | Simple carbon sources (e.g., glucose) | Sustainable production from renewable feedstocks. researchgate.net |
Enzyme-Catalyzed Transesterification for Analogous Ester Synthesis
The synthesis of terpene esters, such as this compound and its analogs, through enzymatic processes represents a green and highly specific alternative to traditional chemical methods. scielo.brscielo.br Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are the most prominent enzymes used for this purpose due to their versatility and ability to function in non-aqueous environments, which favors the synthesis reaction over hydrolysis. scielo.br These biocatalytic reactions, often involving transesterification or esterification, are valued for their mild reaction conditions and high catalytic efficiency. scielo.br
Research has extensively focused on the lipase-catalyzed synthesis of esters from terpene alcohols like nerol, geraniol, and citronellol (B86348), which are structurally similar to the alcohol moiety of this compound. scielo.brnih.gov Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), have demonstrated high efficacy in these reactions. nih.gov For instance, the esterification of geraniol and citronellol with various fatty acids using these enzymes has achieved yields between 80-100% within just four hours of reaction time. nih.gov
The choice of acyl donor and solvent system significantly influences the reaction's efficiency. Vinyl acetate is often an effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and making the reaction practically irreversible. scielo.br While some reactions, like the synthesis of geranyl oleate, perform better in solvent-free systems, the use of organic solvents like n-hexane is often necessary to improve the miscibility of substrates, especially with longer-chain fatty acids. nih.govresearchgate.net The optimization of reaction parameters—such as temperature, enzyme concentration, and substrate molar ratio—is crucial for maximizing product yield. For example, the synthesis of neryl acetate was optimized at 40 °C with an enzyme concentration of 12 mg/mL in a solvent-free system. scielo.brscielo.br
Table 1: Enzyme-Catalyzed Synthesis of Analogous Terpene Esters This table is interactive and can be sorted by clicking on the column headers.
| Enzyme | Terpene Alcohol | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) | Citation |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Nerol | Ethyl Acetate | Solvent-free | 52.7 | 91.6 | 2 | oalib.com |
| Pseudomonas fluorescens Lipase | Nerol | Vinyl Acetate | Solvent-free | 40 | >99 | 8 | scielo.brresearchgate.net |
| Novozym 435 | Geraniol | Oleic Acid | Solvent-free | 35 | 80-100 | 4 | nih.gov |
| Lipozyme TL IM | Geraniol | Lauric Acid | Heptane | 35 | 80-100 | 4 | nih.gov |
| Novozym 435 | Citronellol | Stearic Acid | Heptane | 35 | 80-100 | 4 | nih.gov |
| Lipozyme | Citronellol | Butyric Acid | n-heptane | 60 | >95 | Not specified | scispace.com |
| Aspergillus niger Lipase | Geraniol | Butyric Acid | Water (1 ml) | 30 | ~80 | 18 | oup.com |
Metabolic Engineering of Microbial Platforms for this compound Production
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable platform for the production of valuable chemicals, including monoterpene esters like this compound. nih.govbohrium.com These microbial cell factories can be engineered to convert simple carbon sources, such as glucose, into complex target molecules. sustainability-directory.com The core of this strategy involves introducing and optimizing biosynthetic pathways to channel metabolic flux towards the desired product. acs.org For terpenoid production, this typically involves engineering either the native methylerythritol 4-phosphate (MEP) pathway in E. coli or the mevalonate (B85504) (MVA) pathway in yeast. nih.govsciepublish.com
The selection and optimization of the microbial host and the genetic constructs it carries are foundational to successful metabolic engineering. mdpi.com E. coli and S. cerevisiae are the most common chassis organisms due to their well-understood genetics and metabolism, and the availability of robust genetic tools. nih.govacs.org
To produce a specific ester like this compound, a heterologous pathway is constructed. This involves introducing genes for several enzymes:
Terpene Synthase: An appropriate terpene synthase is needed to produce the nerol precursor from geranyl diphosphate (GPP).
Alcohol Acetyltransferase (AAT): An enzyme, such as ATF1, is required to catalyze the final esterification step, combining nerol with an acyl-CoA molecule (in this case, propionyl-CoA). scielo.brresearchgate.net
A key strategy is the introduction of a heterologous MVA pathway into E. coli, which can significantly increase the supply of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com The expression levels of the introduced genes are critical and can be fine-tuned by using plasmids with different copy numbers or by integrating the genes into the host chromosome. nih.gov For instance, optimizing plasmid systems carrying the synthesis pathway for monoterpenes led to a production of 505 mg/L of linalool (B1675412) in E. coli. nih.gov Furthermore, protein engineering of key enzymes, like the creation of fusion proteins (e.g., GPPS-PS), can improve catalytic efficiency and product titers. mdpi.com In yeast, strategies include overexpressing multiple genes in the MVA pathway and integrating synthases from other organisms to direct flux towards the desired monoterpene. mdpi.com
A major bottleneck in microbial terpenoid production is the limited availability of precursors and essential cofactors. pnas.org Therefore, a significant focus of metabolic engineering is to enhance the supply of these molecules. sciepublish.com
Precursor Supply: The primary precursors for this compound are GPP (for the nerol moiety) and propionyl-CoA (for the propionate moiety). GPP is formed from the C5 building blocks IPP and DMAPP, which are themselves synthesized from acetyl-CoA via the MVA pathway in yeast or the MEP pathway in E. coli. sciepublish.compnas.org Strategies to boost precursor pools include:
Overexpression of Rate-Limiting Enzymes: Overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR), is a common and effective strategy to increase the flux towards IPP and DMAPP. sciepublish.commdpi.comoup.com
Augmenting Acetyl-CoA Pools: Cytosolic acetyl-CoA is the fundamental building block for the MVA pathway. oup.com Engineering central carbon metabolism to direct more carbon towards acetyl-CoA can significantly improve terpenoid production. mdpi.com This can be achieved by deleting competing pathways or introducing heterologous pathways for acetyl-CoA synthesis. sciepublish.commdpi.com
Pathway Compartmentalization: Relocating parts of the biosynthetic pathway to specific cellular organelles, like mitochondria or peroxisomes, can isolate the pathway from competing metabolic reactions and increase local substrate concentrations, thereby enhancing productivity. nih.gov
Cofactor Regeneration: The biosynthesis of terpenoids is an energy-intensive process that consumes cofactors like NADPH and ATP. oup.comnih.gov For example, the MVA pathway requires both NADPH and ATP. oup.com Ensuring a continuous and balanced supply of these cofactors is crucial for maintaining high production rates. frontiersin.org Engineering strategies for cofactor regeneration include:
Modifying Central Metabolism: Overexpressing enzymes in pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway, can increase its availability. researchgate.net
Introducing Cofactor Regeneration Systems: Expressing enzymes like glucose-6-phosphate dehydrogenase can help regenerate NADPH. researchgate.net A balanced intracellular redox state is vital, as imbalances can negatively affect cell growth and productivity. nih.govfrontiersin.org
Table 2: Metabolic Engineering Strategies for Enhanced Terpenoid Production This table is interactive and can be sorted by clicking on the column headers.
| Host Organism | Engineering Strategy | Target | Result | Citation |
|---|---|---|---|---|
| S. cerevisiae | Overexpression of tHMGR (rate-limiting MVA enzyme) | Increased IPP/DMAPP pool | Significant promotion of precursor availability for terpene synthesis. | sciepublish.commdpi.comoup.com |
| S. cerevisiae | Introduction of isopentenol (B1216264) utilization pathway (IUP) | Augment native MVA pathway | 147-fold increase in the IPP/DMAPP pool. | pnas.org |
| E. coli | Introduction of heterologous MVA pathway | Increased IPP/DMAPP supply | Enhanced production of various monoterpenes. | nih.govmdpi.com |
| E. coli | Expression of assembled GPPS-PS fusion protein | α-Pinene | 32 mg/L production, a 6-fold increase over non-fusion expression. | mdpi.com |
| S. cerevisiae | Overexpression of INO2 to expand ER membrane | Squalene (FPP-derived) | Squalene titer increased to 634 mg/L. | nih.gov |
| E. coli | Optimization of plasmids with monoterpene synthesis pathway | 1,8-cineole & Linalool | Production of 653 mg/L of 1,8-cineole and 505 mg/L of linalool. | nih.gov |
| Yeast | Relocation of MVA pathway to peroxisome | GPP-derived compounds | Up to 125-fold increase in production compared to cytosolic pathway. | nih.gov |
Biological Activities and Pharmacological Implications
Investigations into Antimicrobial Properties
Neryl propionate (B1217596) has demonstrated notable antimicrobial effects, contributing to the bioactivity of certain essential oils and showing direct action against pathogenic microorganisms.
Research indicates that neryl propionate possesses direct antifungal properties. It has been shown to be effective against fungal pathogens such as Candida albicans and Aspergillus niger, suggesting its potential for the development of new antifungal treatments. bocsci.com Studies on essential oils containing this compound have also highlighted their efficacy. For instance, essential oil from Helichrysum italicum has been reported to be effective against Candida albicans. qima-lifesciences.com Similarly, the essential oil of Helichrysum italicum from France demonstrated pronounced antimicrobial activity against the fungus Aspergillus brasiliensis (a strain of Aspergillus niger). tubitak.gov.trtubitak.gov.tr The antifungal activity of essential oils is often attributed to their complex mixture of compounds, including terpenes and their derivatives. qima-lifesciences.combiomedpharmajournal.org
The short-chain fatty acid propionate, a component of this compound, has been shown to inhibit the growth of various microbes, including C. albicans, with a minimal fungicidal concentration of 50 mM. nih.gov
Table 1: Antifungal Activity of this compound and Related Essential Oils
| Fungal Strain | Source | Finding | Citation |
|---|---|---|---|
| Candida albicans | This compound | Demonstrates efficacy against this pathogen. | bocsci.com |
| Candida albicans | Helichrysum italicum Essential Oil | Effective against C. albicans. | qima-lifesciences.com |
| Aspergillus niger | This compound | Shows effectiveness in combating this fungus. | bocsci.com |
| Aspergillus brasiliensis | Helichrysum italicum Essential Oil | Exhibited a higher zone of inhibition (18.00 mm). | tubitak.gov.tr |
This compound is a constituent of several essential oils known for their antimicrobial properties. scispace.comholzer-group.at For example, it is found in the essential oil of Helichrysum italicum, which has shown significant antibacterial activity against Gram-positive bacteria. tubitak.gov.trfarmaciajournal.comresearchgate.net The antimicrobial effect of essential oils is often a result of the synergistic action of their various components. farmaciajournal.comresearchgate.net The presence of oxygenated monoterpenes, such as this compound, is thought to contribute significantly to the antimicrobial action of these oils. tubitak.gov.trresearchgate.net
Studies on Helichrysum italicum essential oil have revealed its effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis. tubitak.gov.trresearchgate.net The chemical composition of the essential oil, including the concentration of this compound, can vary depending on the geographical origin of the plant, which in turn influences its antimicrobial potency. tubitak.gov.trfarmaciajournal.com
The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, research into related compounds and essential oils provides some insights. The lipophilic nature of essential oil components, like this compound, allows them to interact with the cell membranes of microorganisms, potentially leading to disruption of membrane integrity and function. lumenlearning.comresearchgate.net
For propionate, the active component, one proposed mechanism of antifungal action involves the accumulation of propionyl-CoA. This can inhibit key CoA-dependent enzymes like pyruvate (B1213749) dehydrogenase, thereby disrupting glucose metabolism in fungi such as Aspergillus nidulans. nih.govresearchgate.netresearchgate.net This disruption of metabolic pathways is a key aspect of its bacteriostatic and fungistatic effects. nih.govlumenlearning.com The antibacterial action of essential oils containing this compound may also involve the damage of bacterial cell membranes, leading to the leakage of cellular components like DNA. researchgate.net
Research on Anti-inflammatory Responses
In addition to its antimicrobial properties, this compound and the essential oils it is found in have been investigated for their anti-inflammatory potential.
Helichrysum italicum, which contains this compound, has been traditionally used for its anti-inflammatory properties. tubitak.gov.trmdpi.comnih.gov Scientific studies have begun to validate this traditional use, demonstrating the anti-inflammatory effects of Helichrysum italicum essential oil. researchgate.netcabidigitallibrary.orgnih.gov The anti-inflammatory properties of this essential oil are often attributed to the synergistic effects of its various constituents, including monoterpenes and sesquiterpenes. researchgate.netencyclopedia.pub
The short-chain fatty acid propionate has also been shown to have immunomodulatory and anti-inflammatory effects. nih.govmdpi.com Studies have indicated that propionate can reduce the levels of pro-inflammatory markers like TNFα. mdpi.com
The molecular mechanisms behind the anti-inflammatory effects of this compound are an active area of research. For propionate, it is suggested that it may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as the NF-κB pathway. mdpi.com Research has shown that propionate can reduce the production of pro-inflammatory cytokines by interacting with cellular signaling cascades. mdpi.com
Essential oils, in general, are known to target multiple dysregulated signaling pathways associated with inflammation. nih.gov The anti-inflammatory action of corticosteroids, for example, involves the regulation of gene expression for cytokines, adhesion molecules, and enzymes, often through interaction with transcription factors like NF-κB. nih.gov It is plausible that components of essential oils like this compound may act through similar, though not identical, mechanisms involving the modulation of inflammatory gene expression and signaling pathways. researchgate.net
Dermatological and Skin Barrier Function Research Context
Presence in Essential Oils Modulating Epidermal Differentiation and Ceramide Synthesis
This compound is notably present in the essential oil of Corsican Helichrysum italicum (HIEO), an oil studied for its dermatological benefits. nih.govbiorxiv.org Research on HIEO has demonstrated that the oil can enhance skin barrier function by upregulating genes associated with epidermal differentiation and the synthesis of ceramides (B1148491), which are crucial lipid molecules for maintaining skin hydration and integrity. nih.govbenchchem.comresearchgate.net
Studies comparing the effects of the whole essential oil to its major component, neryl acetate (B1210297), found that many of the oil's effects on skin-related genes were mediated by this primary constituent. nih.govresearchgate.net However, this compound, as a significant component of this oil, is part of this active mixture. biorxiv.org For instance, one analysis of Corsican HIEO identified this compound at a concentration of 4.66%. nih.govbiorxiv.org The research showed that treatment with the essential oil led to an increase in total lipids and ceramides in skin explants. nih.govbenchchem.comresearchgate.net This was correlated with the upregulation of genes involved in the ceramide synthesis pathway, such as ceramide synthase (CERS) and glucosylceramide synthase (UGCG). nih.govresearchgate.netqima-lifesciences.com
Furthermore, the expression of involucrin (B1238512) (IVL), a key protein in the formation of the cornified envelope of the skin barrier, was significantly increased at both the gene and protein level by the essential oil containing this compound. nih.govbenchchem.comresearchgate.net This demonstrates that essential oils containing this compound play a role in promoting the terminal differentiation of keratinocytes and reinforcing the physical structure of the stratum corneum. nih.govbiorxiv.orgqima-lifesciences.com
Table 1: Select Chemical Composition of Corsican Helichrysum italicum Essential Oil
| Constituent | Relative Abundance (%) | Chemical Class |
| Neryl acetate | 32.80% | Monoterpene Ester |
| γ-Curcumene | 12.31% | Sesquiterpene |
| Italidiones I and II | 10.34% | Ketone |
| Limonene | 4.83% | Monoterpene |
| This compound | 4.66% | Monoterpene Ester |
| Nerol (B1678202) | 2.01% | Monoterpene Alcohol |
| α-Curcumene | 2.59% | Sesquiterpene |
Data sourced from studies on Corsican Helichrysum italicum essential oil. biorxiv.org
Hypothesized Synergistic or Contributing Roles in Skin Health Formulations
The complex composition of the essential oil may provide a broader spectrum of activity than any single isolated compound. nausikaacosmetics.com For example, while this compound is present, other compounds in the oil offer anti-inflammatory, antioxidant, and antimicrobial properties. miraclebotanicals.comnih.gov This suggests that this compound's role in skin health formulations is likely as a contributing part of a synergistic mixture, where the combined effects of all molecules lead to the observed benefits in skin barrier enhancement and regeneration. nausikaacosmetics.com
Other Documented Biological Effects within Complex Mixtures
Beyond its role in dermatological science, this compound is a significant semiochemical, a chemical involved in communication, for certain invertebrates.
Influence on Insect and Mite Behavior Beyond Pheromonal Attraction
Research has identified this compound as a key aggregation pheromone for the European house dust mite, Dermatophagoides pteronyssinus. researchgate.netnih.govnih.gov Unlike a sex pheromone, which typically attracts one sex for mating, an aggregation pheromone causes individuals of both sexes, and often immature stages, to cluster together. nih.govmdpi.com
In the case of D. pteronyssinus, this compound is released exclusively by males but is attractive to both males, females, and the tritonymph stage of the mite. researchgate.netnih.gov This chemical signal encourages the formation of mite aggregations, a behavior that may offer protection against desiccation or defense against predators. mdpi.com Olfactometer experiments have confirmed that mites are attracted to synthetic this compound, even over distances, highlighting its potential use in strategies for monitoring and controlling mite populations in homes. researchgate.netnih.govmdpi.com
**Table 2: Pheromonal Activity of Select Compounds in *Dermatophagoides pteronyssinus***
| Compound | Released By | Attracts | Documented Function |
| This compound | Males only | Both sexes, nymphs | Aggregation pheromone |
| Pentadecane (B166386) | Both sexes | Both sexes, nymphs | Aggregation pheromone |
| (Z)-8-heptadecene | Both sexes | Males only | Sexual pheromone |
| Neryl formate (B1220265) | Both sexes | None | Undetermined |
| Nerol | Both sexes | None | Metabolic precursor |
Data sourced from studies on pheromonal communication in the European house dust mite. researchgate.netnih.gov
Advanced Analytical Methods for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating neryl propionate (B1217596) from other components in a sample, allowing for its accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of volatile compounds like neryl propionate. europa.eubotanyjournals.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.
Research has shown the application of GC-MS in identifying this compound in various plant extracts. For example, it was identified as a component in the essential oil of Pelargonium graveolens and in the ethanolic extract of Rivina humilis fruits. botanyjournals.comresearchgate.net Studies on Helichrysum italicum and lavender varieties have also utilized GC-MS to profile their essential oil compositions, where this compound was detected. researchgate.netmdpi.com
Headspace Solid Phase Microextraction (SPME) Coupled with GC-MS for Volatile Analysis
Integration of GC-FID for Relative Abundance Determination
While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used for the quantification and determination of the relative abundance of components in a mixture. researchgate.netnih.govbiorxiv.org The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector.
In the analysis of essential oils, after the components are identified by GC-MS, GC-FID is used to determine the percentage composition of each compound, including this compound. biorxiv.orgqima-lifesciences.com The relative abundance is calculated from the peak areas of the GC-FID chromatogram using the normalization method, often without the need for correction factors. biorxiv.org This approach has been applied in studies of Corsican Helichrysum italicum essential oil, where this compound was quantified as a percentage of the total oil composition. researchgate.netbiorxiv.orgqima-lifesciences.comnih.gov
The following table summarizes findings from a study on Helichrysum italicum essential oil, illustrating the use of GC-FID for determining the relative abundance of its constituents.
| Constituent | Retention Time (min) | Relative Abundance (%) |
| Neryl acetate (B1210297) | Not specified | 32.80 |
| This compound | 47.22 | 4.66 |
| Linalool (B1675412) and Italicene | Not specified | 4.29 |
| Nerol (B1678202) | 51.94 | 2.01 |
| γ-curcumene | Not specified | 12.31 |
| α-curcumene | Not specified | 2.59 |
| α-cedrene | Not specified | 0.63 |
| Italidiones I and II | 63.21 | 10.34 |
| Limonene | Not specified | 4.83 |
| α-pinene | Not specified | 2.02 |
| β-pinene | Not specified | 0.68 |
| β-eudesmol | Not specified | 3.57 |
| Data from a study on Corsican Helichrysum Italicum essential oil. biorxiv.org |
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General principles)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. researcher.life For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm its molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum indicates the different carbon environments within the molecule. This technique is crucial for distinguishing between isomers, such as this compound (the Z-isomer) and geranyl propionate (the E-isomer). While specific NMR data for this compound is available in databases like the Human Metabolome Database, the general principle involves matching the observed spectra with predicted spectra or with data from a pure reference standard to confirm the compound's identity and purity. nih.govben-erikvanwyk.com
Genetic, Environmental, and Biotechnological Considerations in Production
Genetic Factors Influencing Neryl Propionate (B1217596) Accumulation in Plants
Genetic makeup is a fundamental determinant of a plant's capacity to synthesize specific secondary metabolites, including neryl propionate. The variability in chemical composition observed among different plant populations often has a strong genetic basis.
The diversity in the chemical profile of essential oils, including the concentration of this compound, is significantly influenced by the plant's genotype. mdpi.com Studies on species like Helichrysum italicum (immortelle) have revealed considerable variability in secondary metabolite production among different natural populations. nih.gov When plants from various geographical origins are cultivated ex situ under uniform conditions, persistent differences in their chemical profiles, including this compound levels, point towards strong genetic control rather than purely environmental influence. nih.govresearchgate.net
This genetic influence is evident in the existence of distinct chemotypes within a single species, where populations are characterized by the dominance of specific compounds. nih.govfrontiersin.org For instance, certain populations of H. italicum from the northern Adriatic region consistently produce higher levels of this compound compared to their southern counterparts, a difference attributed to local genetic adaptation. nih.govfrontiersin.orgdntb.gov.ua The biosynthetic pathways leading to the formation of monoterpene esters like this compound are enzymatically controlled, and the genes encoding these enzymes are subject to heritable variation. This genetic blueprint dictates the potential for a plant to produce this compound, which is then modulated by environmental factors.
Identifying the specific genetic regions that control the production of this compound is a key goal for targeted crop improvement. Quantitative Trait Loci (QTL) mapping is a powerful molecular breeding technique used to locate genes associated with complex traits, such as the yield of a specific chemical compound. mdpi.comnih.gov This method involves creating a high-density genetic linkage map using molecular markers and then correlating this genetic data with phenotypic data (in this case, this compound concentration) from a large population. frontiersin.orgmdpi.com
The process allows researchers to pinpoint specific loci on chromosomes that have a significant statistical association with the trait of interest. mdpi.comfrontiersin.org Although specific QTL mapping studies exclusively for this compound are not widely documented, the methodology is well-established for other traits in various crops, such as oil content in maize and yield-related traits in faba beans. mdpi.comfrontiersin.org Detecting QTLs associated with this compound synthesis would enable the development of molecular markers for these traits. agriarticles.com These markers could then be used in marker-assisted selection (MAS) programs, accelerating the breeding of new cultivars with consistently high yields of this compound, a process far more efficient than relying on traditional phenotypic selection alone. nih.gov
Environmental Modulators of this compound Synthesis
While genetics provides the blueprint for this compound synthesis, environmental conditions play a crucial role in modulating the final concentration of the compound in the plant. Plants, being sessile organisms, must constantly adjust their metabolism in response to external stimuli.
The synthesis and accumulation of secondary metabolites are significantly influenced by ecological factors. nih.gov Research has demonstrated a strong correlation between bioclimatic variables and the chemical composition of essential oils. nih.govresearchgate.net In studies of Helichrysum italicum populations along the eastern Adriatic coast, bioclimatic factors accounted for a significant portion of the biochemical differentiation among populations. nih.govresearchgate.net
Specifically, precipitation patterns have been identified as highly informative variables. nih.govfrontiersin.org Higher concentrations of this compound, along with related compounds like nerol (B1678202) and neryl acetate (B1210297), were found in populations from the northern Adriatic. nih.govfrontiersin.org This was correlated with increased precipitation during the warmer months, whereas uneven precipitation and summer drought were found to be detrimental to the synthesis of these compounds. nih.govfrontiersin.org
**Table 1: Correlation of Bioclimatic Variables with this compound Concentration in H. italicum*** *This table illustrates the findings from studies on Adriatic immortelle populations, showing the relationship between specific environmental factors and the abundance of key essential oil components.
| Bioclimatic Variable | Observed Correlation | Affected Compounds | Geographic Region Example | Reference |
|---|---|---|---|---|
| BIO14: Precipitation of Driest Month | Positive correlation with higher concentrations | This compound, Nerol, Neryl acetate | Northern Adriatic | nih.govfrontiersin.org |
| BIO15: Precipitation Seasonality | Positive correlation with higher concentrations | This compound, Nerol, Neryl acetate | Northern Adriatic | nih.govfrontiersin.org |
| Summer Drought Conditions | Negative correlation (detrimental to synthesis) | This compound, Nerol, Neryl acetate | Southern Adriatic | nih.govfrontiersin.org |
Phenotypic plasticity is the ability of a single genotype to produce different phenotypes when exposed to varying environmental conditions. nih.govfrontiersin.orgresearchgate.net This adaptive mechanism allows plants to adjust their physiological and biochemical processes to thrive in fluctuating environments. nih.govfrontiersin.org The production of secondary metabolites, including this compound, is a trait that often exhibits high plasticity.
To distinguish between genetic adaptation and phenotypic plasticity, researchers conduct field trials where plants from different native populations are grown together under uniform cultivation conditions. nih.govresearchgate.net The persistence of differences in this compound levels under these common garden experiments indicates a strong genetic component. researchgate.netdntb.gov.ua However, the response of a given plant line to different cultivation strategies (e.g., varying water availability, soil type, or light exposure) demonstrates its phenotypic plasticity. nih.govresearchgate.net Understanding this plasticity is essential for developing agricultural protocols that can maximize the synthesis of this compound by providing optimal growing conditions. researchgate.net
Application in Agricultural Biotechnology for Crop Improvement
Agricultural biotechnology offers a suite of powerful tools to enhance the production of desirable compounds in crops, moving beyond traditional breeding methods. agriarticles.combepls.com These technologies can be harnessed to increase the yield and reliability of this compound from plant sources.
Recent innovations in biotechnology, including genetic engineering and genome editing technologies like CRISPR-Cas9, provide precise methods for modifying plant genomes to improve specific traits. ypidathu.or.idnou.edu.ng For this compound, this could involve up-regulating the expression of key genes in its biosynthetic pathway or down-regulating competing pathways to channel more metabolic resources towards its production. researchgate.net
Furthermore, the insights gained from QTL mapping can be directly applied in marker-assisted selection (MAS) to breed high-yielding varieties more efficiently. agriarticles.com By identifying plants that carry the genetic markers for high this compound content, breeders can select superior individuals at the seedling stage, significantly shortening the breeding cycle. bepls.com
Metabolic engineering in microorganisms also presents an alternative production platform. researchgate.net While not strictly agricultural, this biotechnological approach involves transferring the plant genes responsible for this compound synthesis into microbes like Escherichia coli or yeast. For example, research has demonstrated the successful biosynthesis of the related compound neryl acetate in engineered E. coli, providing a proof of concept for producing neryl esters in controlled fermentation systems. researchgate.net Such cell-based factories could offer a scalable and consistent supply of the compound, independent of geographical and climatic constraints. researchgate.net
Breeding Programs for High-Yielding this compound Chemotypes
The development of plant varieties with consistently high levels of this compound is a key objective for agricultural and industrial applications. This is primarily achieved through targeted breeding programs that focus on identifying and selecting plants with desirable chemical profiles, known as chemotypes.
Research into the essential oil composition of different plant populations reveals significant genetic variability. For instance, studies on Helichrysum italicum (immortelle) have shown that different populations exhibit distinct chemotypes, with some being particularly rich in this compound. scentree.cofrontiersin.org A study on immortelle populations along the eastern Adriatic coast found significant differences in the concentration of nine essential oil compounds, including this compound, which were attributed to genetic adaptation to their native environments. frontiersin.org This natural genetic diversity serves as a valuable resource for breeding programs.
The process of developing high-yielding chemotypes involves several stages:
Germplasm Collection and Evaluation: The initial step involves collecting a diverse range of plant material (germplasm) from different geographical locations. mdpi.com This material is then cultivated under controlled conditions to assess its chemical composition, including the concentration of this compound.
Selection of Elite Genotypes: Plants exhibiting superior traits, such as high this compound content, are selected for further breeding. tamu.edu
Hybridization and Selection: Conventional breeding techniques, such as crossing selected parent plants, are employed to create new genetic combinations. ncsu.edueuropa.eu The offspring are then rigorously evaluated over multiple generations to identify individuals that consistently produce high yields of the desired compound. europa.eu
Genomic-Assisted Breeding: Modern breeding programs increasingly utilize molecular markers to accelerate the selection process. tamu.eduncsu.edu By identifying the genes responsible for the biosynthesis of this compound, breeders can more efficiently screen young plants for their potential to be high-yielding, significantly reducing the time and resources required for cultivar development. europa.euusda.gov
The ultimate goal of these breeding programs is to develop stable and high-yielding cultivars that can be reliably cultivated for commercial production. ncsu.edu
Table 1: Key Steps in Breeding Programs for High-Neryl Propionate Chemotypes
| Stage | Description |
| Germplasm Collection | Gathering diverse plant populations to capture a wide range of genetic traits. |
| Chemical Profiling | Analyzing the essential oil composition to identify individuals with high this compound content. |
| Selection | Choosing superior plants based on their chemical profile and other desirable agronomic traits. |
| Hybridization | Crossing selected plants to create new genetic combinations. |
| Progeny Testing | Evaluating the offspring over several generations to ensure the stability of the desired traits. |
| Cultivar Release | Releasing new, improved varieties for commercial cultivation. |
Sustainable Cultivation Practices Affecting Compound Profile
The chemical profile of aromatic plants, including the concentration of this compound, is not solely determined by genetics; it is also significantly influenced by environmental conditions and cultivation practices. maxapress.commdpi.com Sustainable agricultural practices are therefore essential not only for environmental conservation but also for ensuring the consistent quality and yield of essential oils. mdpi.comunirioja.es
Several environmental factors have been shown to impact the secondary metabolism of plants:
Climate: Temperature, rainfall, and solar radiation levels can all affect the biosynthesis of essential oil components. maxapress.commdpi.commdpi.com For example, a study on Helichrysum italicum indicated that precipitation patterns, particularly during the driest months, can influence the concentration of this compound. frontiersin.org Drier conditions were found to be beneficial for the production of other compounds like ar-curcumene, while higher precipitation in warmer months could enhance neryl acetate levels. frontiersin.org
Soil Composition: The nutrient and mineral content of the soil plays a crucial role in plant health and secondary metabolite production. maxapress.com
Water Availability: Drought stress can trigger a variety of responses in plants, sometimes leading to an increase in the concentration of certain secondary metabolites as a defense mechanism. maxapress.com However, the specific response can vary significantly between different plant species and even between different compounds within the same plant. frontiersin.org
Sustainable cultivation practices aim to optimize these environmental inputs while minimizing negative impacts. mdpi.com Key practices include:
Organic Fertilization: The use of compost and other organic fertilizers can improve soil health and nutrient availability, supporting robust plant growth and essential oil production. mdpi.com
Controlled Irrigation: Providing the right amount of water at critical growth stages is vital. mdpi.com Both excessive and insufficient watering can stress the plant and negatively affect the yield and quality of its essential oil.
Rational Harvesting: The timing and method of harvesting can have a significant impact on the final essential oil profile. researchgate.net Research on various aromatic plants suggests that harvesting strategies that leave a portion of the plant biomass in the field can promote regrowth and ensure the long-term sustainability of the crop without significantly compromising essential oil yields. unirioja.esresearchgate.net
Intercropping and Crop Rotation: These practices can help to maintain soil fertility, reduce pest and disease pressure, and enhance biodiversity in the agricultural landscape. buat.edu.in
Table 2: Impact of Sustainable Cultivation Practices on this compound Production
| Practice | Effect on Plant and Compound Profile |
| Organic Fertilization | Improves soil structure and nutrient supply, potentially leading to healthier plants and higher essential oil yields. mdpi.com |
| Controlled Irrigation | Ensures optimal water availability, preventing stress that could alter the chemical composition of the essential oil. mdpi.com |
| Rational Harvesting | Sustainable harvesting techniques can ensure the long-term productivity of the plant population and consistent essential oil quality. unirioja.esresearchgate.net |
| Mulching | Helps to conserve soil moisture, suppress weeds, and regulate soil temperature, creating a more stable growing environment. |
By integrating carefully designed breeding programs with sustainable cultivation practices, it is possible to enhance the production of this compound while promoting environmentally responsible agriculture.
Future Research Directions and Unexplored Avenues
In-depth Mechanistic Elucidation of Biological Activities
Preliminary research suggests that neryl propionate (B1217596) possesses antimicrobial and antioxidant properties. benchchem.com It has demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. benchchem.com Additionally, it exhibits antifungal activity, though the specific mechanisms are not yet fully understood but may involve the disruption of fungal cell membranes or key metabolic pathways. benchchem.com The compound is a component of essential oils, such as that from Italian Helichrysum, which is reported to have anti-inflammatory actions, although the specific contribution and mechanism of neryl propionate are not detailed. typology.com
Future research should aim to unravel the precise molecular mechanisms underlying these biological activities. It is believed that as a carboxylic ester, this compound may undergo hydrolysis to form nerol (B1678202) and propionic acid, which could then exert biological effects by interacting with cellular receptors and enzymes. benchchem.com Investigating its influence on specific cellular signaling pathways, such as the NF-κB pathway which was implicated in the activity of an extract containing this compound, could provide a more detailed understanding of its effects. researchgate.net
A study on an extract of Dracocephalum kotschyi, which contains this compound, showed cytotoxic effects on human glioblastoma cells, with the mechanism potentially involving reactive oxygen species (ROS) and nitric oxide (NO) pathways. researchgate.netnih.gov Further studies are necessary to determine the direct role of this compound in these cytotoxic and apoptogenic effects.
Development of Novel Bioproduction Systems with Enhanced Efficiency
Currently, this compound is synthesized chemically through the esterification of nerol with propionic acid, often using an acid catalyst. benchchem.com While effective, chemical synthesis can have environmental drawbacks. The development of bioproduction systems offers a more sustainable alternative.
Future research could focus on metabolic engineering of microorganisms, such as Escherichia coli or yeast like Saccharomyces cerevisiae, to produce this compound. nih.govresearcher.lifemdpi.com This would involve engineering the mevalonate (B85504) pathway or other relevant metabolic routes to enhance the production of the precursor nerol. nih.gov Furthermore, optimizing fermentation conditions, including temperature, pH, and nutrient supply, will be crucial for maximizing yield. researcher.lifenih.gov Research into the enzymatic synthesis of esters in winemaking and other fermentation processes could provide valuable insights for developing efficient bioproduction systems for this compound. researcher.lifemdpi.comiastate.eduresearchgate.net
Comprehensive Toxicological Profiles and Safety Assessments for Diverse Applications (mechanistic focus)
Existing toxicological data on this compound is limited. Oral and dermal LD50 values in rats and rabbits, respectively, are reported to be greater than 5000 mg/kg. thegoodscentscompany.com Studies on related compounds like geranyl acetate (B1210297) have not shown significant adverse effects at lower doses. benchchem.comindustrialchemicals.gov.au The European Food Safety Authority (EFSA) has concluded that there are no genotoxicity concerns for a group of flavouring compounds that includes this compound. nih.gov
However, a comprehensive toxicological profile with a mechanistic focus is still needed. Future studies should investigate potential cytotoxicity, genotoxicity, and reproductive toxicity in more detail. echemi.comepa.gov Understanding the metabolic fate of this compound is crucial; it is predicted to be readily biodegradable. rxnfinder.org Investigating how it is metabolized and whether its metabolites, such as nerol and propionic acid, have any toxic effects is a key area for future research. benchchem.com Predictive models suggest low potential for CYP inhibitory promiscuity and non-AMES toxicity. rxnfinder.org However, these predictions require experimental validation.
Exploration of Synergistic Interactions with Other Bioactive Compounds
Future research should investigate the potential synergistic effects of this compound with other bioactive compounds. For instance, its antimicrobial activity could be enhanced when combined with other natural antimicrobial agents. benchchem.com Similarly, exploring its interactions with other anti-inflammatory or antioxidant compounds could reveal new therapeutic possibilities. typology.com Studies on essential oils from Helichrysum italicum, where this compound is a constituent, have shown anti-collagenase, anti-elastase, and phytotoxic activities, suggesting complex interactions between its components. qima-lifesciences.commdpi.com
Advanced In Silico Modeling and Molecular Dynamics Simulations for Structure-Activity Relationships
Computational approaches can accelerate the understanding of this compound's structure-activity relationships (SAR). wikipedia.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of this compound and related esters based on their molecular descriptors. researchgate.netmdpi.comresearchgate.net
Molecular dynamics simulations can provide insights into how this compound interacts with biological targets at the atomic level. These simulations can help to visualize the binding modes of this compound to enzymes or receptors, which is crucial for understanding its mechanism of action. benchchem.com Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models suggest that this compound has low aqueous solubility and is a potential substrate for CYP450 3A4. rxnfinder.org Further in silico studies can refine these predictions and guide experimental work.
Investigation of Environmental Fate and Persistence of this compound
Future research should focus on its biodegradation pathways in different environmental compartments, such as soil and water. echemi.com While it is predicted to be readily biodegradable, experimental data is needed to confirm this. rxnfinder.org Ecotoxicity studies on various organisms, including aquatic life, are also necessary to establish a comprehensive environmental risk profile. echemi.com Predictive models suggest high toxicity to fish and other aquatic organisms, which requires experimental verification. rxnfinder.org
Q & A
Q. What ecological factors contribute to the variability of this compound concentrations in hop cultivars?
- Methodological Answer : Environmental variables (soil composition, UV exposure) and genetic factors influence biosynthesis. Conduct field trials with controlled variables and analyze terpene profiles via headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-MS. Multivariate analysis (e.g., PCA) can isolate geographical vs. genetic effects .
Q. What role does the supramolecular environment play in the catalytic cyclization of this compound derivatives?
- Methodological Answer : Supramolecular capsules stabilize carbocation intermediates via non-covalent interactions, steering selectivity. Use substrate analogs with modified leaving groups (e.g., 2-chloropropionate) to probe steric and electronic effects. Binding constants (measured via UV-Vis) predict mechanistic shifts from SN2 to SN1 pathways .
Q. How can isotopic labeling elucidate the biosynthetic pathways of this compound in plants?
- Methodological Answer : Administer -labeled geranyl diphosphate (GPP) to plant tissues and track incorporation into this compound using LC-HRMS. Compare isotopic patterns in wild-type vs. transgenic lines (e.g., terpene synthase knockouts) to identify rate-limiting enzymatic steps .
Q. What statistical approaches ensure robust analysis of this compound variability in environmental samples?
- Methodological Answer : Apply ANOVA to compare means across sampling sites, followed by Tukey’s HSD test for pairwise differences. Report effect sizes and confidence intervals to contextualize biological significance. For non-normal data, use Kruskal-Wallis tests with Dunn’s correction .
Key Considerations for Experimental Design
- Reproducibility : Document GC/MS parameters (column type, temperature gradients) and catalyst batch numbers .
- Data Interpretation : Use cheminformatics tools (e.g., NIST MS Library) to resolve co-eluting peaks in terpene analysis .
- Safety Protocols : Regularly test glove permeability (ASTM F739) when handling concentrated this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
